1,3-diphenyl-1H-pyrazole-4-carbohydrazide
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Overview
Description
1,3-diphenyl-1H-pyrazole-4-carbohydrazide is a heterocyclic compound featuring a pyrazole ring substituted with phenyl groups at positions 1 and 3, and a carbohydrazide group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-diphenyl-1H-pyrazole-4-carbohydrazide can be synthesized through a multi-step process involving the condensation of pyrazole-4-aldehydes with hydrazine derivatives. One common method involves the use of formic acid as a medium for the condensation reaction, followed by dehydration using a catalytic amount of orthophosphoric acid . This method is notable for being metal-free, cost-effective, and providing high yields (98-99%).
Industrial Production Methods
Industrial production of this compound typically involves scalable and robust synthetic routes. The one-pot synthesis method mentioned above is particularly advantageous for industrial applications due to its simplicity and efficiency. The use of readily available reagents and mild reaction conditions further enhances its suitability for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,3-diphenyl-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,3-diphenyl-1H-pyrazole-4-carbohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-diphenyl-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
- 1,3-diphenyl-1H-pyrazole-4-carbaldehyde
- 1,3-diphenyl-1H-pyrazole-4-carbonitrile
- 1,3-diphenyl-1H-pyrazole-4-carboxylic acid
Uniqueness
1,3-diphenyl-1H-pyrazole-4-carbohydrazide is unique due to its carbohydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for further derivatization and enhances its potential as a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
1,3-diphenylpyrazole-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c17-18-16(21)14-11-20(13-9-5-2-6-10-13)19-15(14)12-7-3-1-4-8-12/h1-11H,17H2,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWOFZAKNCIVFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)NN)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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